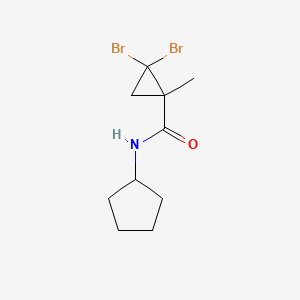
triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate, also known as TPT, is a chemical compound that has been used in scientific research for various purposes. This compound is of interest to researchers due to its unique chemical structure and potential applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has been shown to inhibit the activity of the enzyme phosphodiesterase (PDE), which plays a role in regulating cell growth and division. It has also been shown to inhibit the activation of certain signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has been shown to have various biochemical and physiological effects in cells and animals. Studies have shown that triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to have anti-oxidant properties and can protect cells from oxidative stress. In animal studies, triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has been shown to have anti-tumor activity and can reduce the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments. It is also relatively expensive compared to other compounds that are commonly used in scientific research.
Direcciones Futuras
There are several future directions for research on triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate. One area of interest is the development of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate-based drugs for the treatment of cancer and other diseases. Researchers are also interested in exploring the mechanism of action of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate and identifying its molecular targets in cells. Additionally, there is interest in developing new synthetic methods for triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate that could improve its yield and purity. Finally, researchers are interested in exploring the potential of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate as a tool for studying cell signaling pathways and other biological processes.
Métodos De Síntesis
The synthesis of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate involves the reaction between 4-phenyl-2,4-dihydro-3H-pyrazol-3-one and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate is typically around 70-80%, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has been used in scientific research for various purposes, including as a potential drug candidate for the treatment of cancer and other diseases. Studies have shown that triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has anti-tumor activity and can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of other diseases such as arthritis and Alzheimer's disease.
Propiedades
IUPAC Name |
triethyl 4-phenyl-1,4-dihydropyrazole-3,5,5-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-4-24-15(21)14-13(12-10-8-7-9-11-12)18(20-19-14,16(22)25-5-2)17(23)26-6-3/h7-11,13,20H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGJQMBDCFZNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(C1C2=CC=CC=C2)(C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 4-phenyl-1,4-dihydropyrazole-3,5,5-tricarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B5061345.png)
![N-[phenyl(4-pyridinyl)methyl]-1-propanamine](/img/structure/B5061353.png)


![1'-propyl-N-[3-(1,3-thiazol-4-yl)phenyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5061373.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-isopropyl-5-isoxazolyl)methyl]-5-methoxybenzamide](/img/structure/B5061394.png)
![3-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5061396.png)
![5-[(3-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5061405.png)


![3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5061459.png)
![4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5061463.png)
![methyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5061471.png)
